![molecular formula C13H22O B15158706 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 651706-43-3](/img/structure/B15158706.png)
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[410]heptane is a bicyclic compound that falls under the category of oxabicycloheptanes These compounds are known for their unique structural properties, which include a strained ring system that can undergo various chemical transformations
準備方法
The synthesis of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
化学反応の分析
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane can undergo a variety of chemical reactions due to its strained ring system. Common reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the opening of the oxabicyclic ring.
科学的研究の応用
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: It can be used in the production of polymers and materials with specialized properties.
作用機序
The mechanism of action of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The strained ring system allows it to act as a reactive intermediate in various biochemical pathways. The compound can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of the enzyme’s function .
類似化合物との比較
Similar compounds to 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane include other oxabicycloheptanes and bicycloheptenes. These compounds share the strained ring system but differ in their substituents and specific structural features. For example:
Bicyclo[4.1.0]heptenes: These compounds have a similar ring structure but lack the oxygen atom, leading to different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane:
特性
CAS番号 |
651706-43-3 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
5-(3,3-dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H22O/c1-12(2,3)9-7-10-6-5-8-13(4)11(10)14-13/h7,11H,5-6,8-9H2,1-4H3 |
InChIキー |
WLHSSLZVZWTWLM-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC(=CCC(C)(C)C)C1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


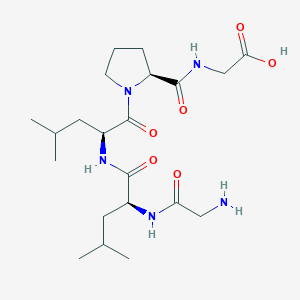
![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
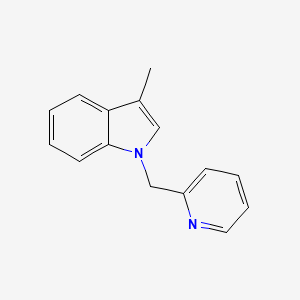
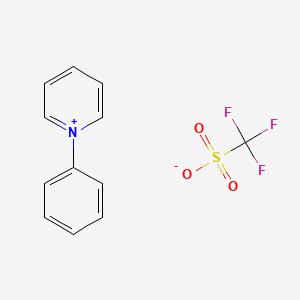
![2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane](/img/structure/B15158660.png)
![N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15158670.png)
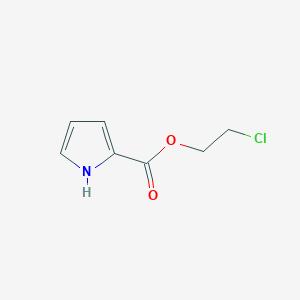
![1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one](/img/structure/B15158677.png)
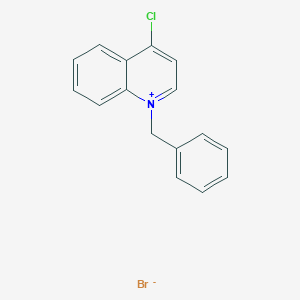
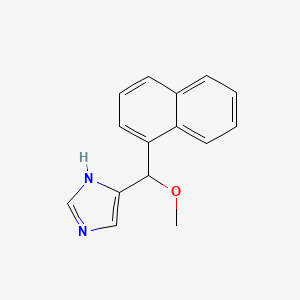
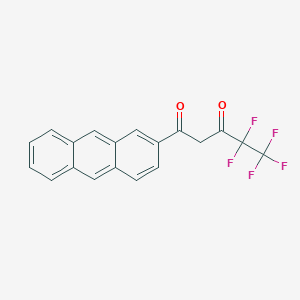
![2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B15158703.png)
![[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride](/img/structure/B15158707.png)
